molecular formula C13H11N3O2S B5980554 3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one

3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one

Cat. No.: B5980554
M. Wt: 273.31 g/mol
InChI Key: CTQBNTPETMMRSZ-UHFFFAOYSA-N
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Description

3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one is a complex organic compound characterized by its unique structure, which includes an indole core substituted with an amino-thiazole and an ethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-hydroxy-1,3-thiazole with an appropriate indole derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-chloroindol-2-one
  • 3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethoxy-2H-indol-2-one

Uniqueness

Compared to similar compounds, 3-(2-Amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the amino-thiazole moiety provides unique properties that can be leveraged in various applications.

Properties

IUPAC Name

3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)-5-ethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-2-6-3-4-8-7(5-6)9(11(17)15-8)10-12(18)16-13(14)19-10/h3-5,18H,2H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQBNTPETMMRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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